molecular formula C23H27N3O3S B047914 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate CAS No. 844639-07-2

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate

Cat. No.: B047914
CAS No.: 844639-07-2
M. Wt: 425.5 g/mol
InChI Key: PBAGNAROQHNFON-UHFFFAOYSA-N
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Description

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to quetiapine, an antipsychotic drug used to treat conditions such as schizophrenia and bipolar disorder .

Mechanism of Action

Target of Action

Quetiapine, also known as 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, is an atypical antipsychotic agent . It primarily targets various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors . These receptors play crucial roles in regulating mood, sleep, appetite, and other physiological processes .

Mode of Action

Quetiapine interacts with its targets by acting as a partial agonist at 5-HT1A receptors . It also exhibits antagonistic properties at dopamine D2 receptors . This dual action on serotonin and dopamine receptors helps balance these neurotransmitters in the brain, alleviating symptoms of mental disorders .

Biochemical Pathways

Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The predominant metabolic systems involved are CYP3A4 and CYP2D6 . CYP3A4 gives rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, while CYP2D6 gives rise to 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with the median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia . This suggests that quetiapine may have neuroprotective effects. . This indicates that quetiapine may influence cell cycle regulation and cell fate determination.

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine . Furthermore, quetiapine’s environmental risk is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.035 .

Biochemical Analysis

Biochemical Properties

Quetiapine acetate interacts with various enzymes, proteins, and other biomolecules. It is extensively metabolized, primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved in drug transformation . The metabolism of quetiapine acetate leads to the formation of several active metabolites, including N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide via CYP3A4, and 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine via CYP2D6 .

Cellular Effects

Quetiapine acetate has been shown to have various effects on different types of cells and cellular processes. For instance, it has been reported to prevent myelin breakdown in the cerebral cortex and the concomitant spatial working memory impairment in a cuprizone-induced demyelination mouse model . In addition, quetiapine acetate has been found to attenuate anxiety-like behavior, up-regulate cerebral Bcl-2 protein, and decrease cerebral nitrotyrosine in transgenic mice .

Molecular Mechanism

The molecular mechanism of action of quetiapine acetate is complex and involves multiple pathways. It is known to exert its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that quetiapine acetate may affect bipolar depression by targeting the MAPK and PI3K/AKT insulin signaling pathways via BDNF, INS, EGFR, IGF1, and NGF, and it may affect bipolar mania by targeting the neuroactive ligand-receptor interaction signaling pathway via HTR1A, HTR1B, HTR2A, DRD2, and GRIN2B .

Temporal Effects in Laboratory Settings

The effects of quetiapine acetate have been studied over time in laboratory settings. It has been reported that quetiapine acetate demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment

Dosage Effects in Animal Models

In animal models, the effects of quetiapine acetate have been observed to vary with different dosages. For instance, in a study using mice, quetiapine acetate was found to dose-dependently reduce methamphetamine-induced hyperlocomotion

Metabolic Pathways

Quetiapine acetate is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by the cytochrome P450 system, specifically CYP3A4 and CYP2D6 . These enzymes play a crucial role in the biotransformation of quetiapine acetate, leading to the formation of several active metabolites.

Transport and Distribution

It is known that quetiapine acetate is extensively metabolized in the liver, suggesting that it is likely transported to and distributed within hepatic cells

Subcellular Localization

Given that it is extensively metabolized in the liver, it is likely that quetiapine acetate and its metabolites are localized within hepatic cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate involves multiple steps. One common method starts with the preparation of dibenzo[b,f][1,4]thiazepin-11(10H)-one, which is then reacted with piperazine to form the core structure. This intermediate is further reacted with ethylene oxide to introduce the ethoxy group, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .

Scientific Research Applications

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAGNAROQHNFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844639-07-2
Record name Quetiapine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUETIAPINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

[2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone (2 g, 0.0041 mol) was dissolved in POCl3 (5 ml) and stirred at room temperature for 30 min. The mixture was slowly heated to reflux and refluxed for 3 h. Excess of POCl3 was evaporated and water 50 ml and methanol (5 ml) were carefully added to the residue. The mixture was stirred at room temperature until all material was dissolved. The pH of the water was adjusted to 10-11 by addition of NaOH followed by extraction with toluene 2×50 ml. The organic layer was separated and evaporated to give a dark residue of 11-(4-[2-(2-acetyloxy-ethoxy)ethyl]-1-piperazinyl]dibenzo[b,f]-1,4-thiazepine (1.53 g).
Name
2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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